molecular formula C11H13ClO B6282379 1-(3-chlorophenyl)cyclopentan-1-ol CAS No. 1247446-95-2

1-(3-chlorophenyl)cyclopentan-1-ol

Cat. No.: B6282379
CAS No.: 1247446-95-2
M. Wt: 196.67 g/mol
InChI Key: QTXPZSRXADHECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)cyclopentan-1-ol is a chlorinated cyclopentanol derivative characterized by a cyclopentanol core substituted with a 3-chlorophenyl group at the 1-position.

Properties

CAS No.

1247446-95-2

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(3-chlorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13ClO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8,13H,1-2,6-7H2

InChI Key

QTXPZSRXADHECA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-chlorophenyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), bases (e.g., sodium hydride, potassium carbonate), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). Major products formed from these reactions include 1-(3-chlorophenyl)cyclopentanone, 1-(3-chlorophenyl)cyclopentanol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopentanols

1-(3-Bromophenyl)cyclopentan-1-ol
  • Molecular Formula : C₁₁H₁₃BrO
  • Molar Mass : 241.12 g/mol
  • Key Differences :
    • Bromine substitution at the phenyl para position increases molar mass (vs. 196.67 g/mol for the chloro analog) and alters electronic properties due to bromine’s larger atomic radius and lower electronegativity compared to chlorine.
    • Brominated analogs may exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the weaker C–Br bond versus C–Cl .
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol
  • Structure: Features a 2-chlorophenyl group and an iminomethyl substituent.
  • The methylimino group adds a basic nitrogen center, enabling protonation and altering solubility in acidic environments .

Core Structural Variations

1-(3-Chlorophenyl)piperazine (mCPP)
  • Molecular Formula : C₁₀H₁₂ClN₂
  • Key Differences: Replacement of the cyclopentanol core with a piperazine ring introduces two basic nitrogen atoms, significantly altering pharmacological activity (e.g., mCPP is a serotonin receptor agonist). The absence of a hydroxyl group reduces hydrogen-bond donor capacity, impacting receptor binding kinetics .
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate
  • Molecular Formula : C₉H₉ClF₃O₃P
  • This structural modification is common in prodrug designs to improve bioavailability .

Heavy Metal-Containing Analogs

Merbaphen (Sodium (4-(carboxylatomethoxy)-3-chlorophenyl)(5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yloxy)-mercury)
  • Molecular Formula : C₁₆H₁₆ClHgN₂NaO₆
  • Key Differences: Incorporation of mercury confers high toxicity, limiting therapeutic applications compared to non-metallic analogs. The complex pyrimidinetrione-mercury structure enables redox activity but poses environmental and safety concerns .

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(3-Chlorophenyl)cyclopentan-1-ol C₁₁H₁₃ClO 196.67 3-chlorophenyl, cyclopentanol Polar hydroxyl group, moderate solubility
1-(3-Bromophenyl)cyclopentan-1-ol C₁₁H₁₃BrO 241.12 3-bromophenyl Higher molar mass, reactive C–Br bond
mCPP C₁₀H₁₂ClN₂ 198.67 3-chlorophenyl, piperazine Serotonergic activity, basic N centers
Merbaphen C₁₆H₁₆ClHgN₂NaO₆ 591.34 3-chlorophenyl, mercury complex Toxic, redox-active

Research Findings and Implications

  • Synthetic Accessibility: The tert-butyldiphenylsilyl-protected ethynyl analog (d-SI-46) demonstrates that bulky protecting groups can stabilize cyclopentanol derivatives during synthesis, achieving 70% yield via column chromatography . This suggests that similar strategies could optimize the synthesis of 1-(3-chlorophenyl)cyclopentan-1-ol.
  • Biological Activity: The absence of a piperazine or phosphonate group in 1-(3-chlorophenyl)cyclopentan-1-ol likely limits its CNS activity compared to mCPP or phosphonate esters, making it more suitable for non-pharmacological applications (e.g., agrochemical intermediates) .
  • Safety Profile : Unlike mercury-containing analogs like Merbaphen, 1-(3-chlorophenyl)cyclopentan-1-ol lacks heavy metals, reducing toxicity risks and environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.